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Compound of Interest

Compound Name:
(R)-4-(Boc-amino)-3-(Z-

amino)butyric acid

Cat. No.: B556972 Get Quote

(R)-4-(Boc-amino)-3-(Z-amino)butyric acid is a non-proteinogenic γ-amino acid derivative

that has garnered significant attention in medicinal chemistry and drug development. Its unique

structure, featuring a defined stereocenter and two differentially protected amino groups,

makes it a highly valuable and versatile chiral building block. The presence of the acid-labile

tert-butyloxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Z or Cbz)

group allows for selective deprotection and subsequent chemical modification. This orthogonal

protection scheme is fundamental to its utility, enabling the precise construction of complex

molecular architectures.

This guide provides a comprehensive technical overview of (R)-4-(Boc-amino)-3-(Z-
amino)butyric acid, intended for researchers, chemists, and drug development professionals.

We will delve into its core chemical properties, explore the strategic considerations behind its

synthesis, and illuminate its critical role in the development of peptidomimetics and as a

precursor to potent GABA analogues for neurological research.

PART 1: Core Physicochemical and Structural
Properties
The utility of any chemical building block begins with a thorough understanding of its

fundamental properties. (R)-4-(Boc-amino)-3-(Z-amino)butyric acid is a white crystalline

powder, and its defined stereochemistry is crucial for its application in pharmaceuticals where

enantiomeric purity is paramount for drug efficacy and safety.[1]
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Structural and Molecular Data
The molecule's structure is centered around a butyric acid backbone with two amino

substituents at the C3 and C4 positions. The chirality at the C3 position is fixed in the (R)

configuration. The differential protection of the amino groups—Boc at the terminal C4 position

and Z at the chiral C3 position—is the cornerstone of its synthetic value.

Diagram 1: Chemical Structure of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid

Caption: Structure showing the (R)-stereocenter and orthogonal Boc and Z protecting groups.

Quantitative Physicochemical Data
The following table summarizes the key quantitative properties of this compound, which are

critical for experimental design, including reaction setup and purification.

Property Value Source

Molecular Formula C₁₇H₂₄N₂O₆ [2]

Molecular Weight 352.4 g/mol [2]

Appearance White crystalline powder [2]

Melting Point 134-140 °C [2]

Optical Rotation
[a]D20 = +12 ± 2º (c=1 in

DMF)
[2]

Purity ≥ 98% (HPLC) [2]

Storage Conditions 0-8 °C [2]

PART 2: Synthesis Strategy and Methodologies
The synthesis of di-protected diamino acids like (R)-4-(Boc-amino)-3-(Z-amino)butyric acid
requires a multi-step approach that carefully controls stereochemistry and functional group

protection.[3] The choice of protecting groups is the most critical decision in the synthetic

design.
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The Rationale for Orthogonal Protection
In peptide synthesis and the creation of complex organic molecules, it is often necessary to

deprotect one functional group while leaving others intact.[4] This is achieved using an

"orthogonal" protection scheme, where each protecting group is removed by a specific set of

reagents that do not affect the others.[4]

Boc (tert-butyloxycarbonyl) Group: This group is highly sensitive to strong acids.[5] It is

typically removed using reagents like trifluoroacetic acid (TFA) in a solvent such as

dichloromethane (DCM).[6] This process generates a volatile t-butyl cation, which is often

scavenged to prevent side reactions.[5]

Z (Benzyloxycarbonyl or Cbz) Group: The Z group is stable to the acidic conditions used for

Boc removal.[7] It is cleaved under neutral conditions via catalytic hydrogenolysis (e.g., H₂

gas with a palladium-on-carbon catalyst) or by treatment with strong acids like HBr in acetic

acid.[4][7]

This orthogonality allows a synthetic chemist to, for example, remove the Boc group to expose

the C4-amino group for chain extension, while the Z-protected C3-amino group remains

shielded. Subsequently, the Z group can be removed to allow for modification at the C3

position.

Diagram 2: Conceptual Synthetic Workflow
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Caption: A conceptual flowchart for the synthesis of the target molecule.

Representative Synthetic Protocol (Conceptual)
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While numerous specific routes exist, a common strategy involves starting from a readily

available chiral precursor, such as a derivative of (R)-aspartic acid. The following is a

generalized, illustrative protocol.

Objective: To synthesize (R)-4-(Boc-amino)-3-(Z-amino)butyric acid from a suitable chiral

starting material.

Materials:

(R)-Aspartic acid derivative (e.g., N-Z-(R)-aspartic acid anhydride)

Reducing agent (e.g., NaBH₄)

Azide source (e.g., Sodium Azide)

Hydrogenation catalyst (e.g., Pd/C)

Di-tert-butyl dicarbonate (Boc₂O)

Oxidizing agent (e.g., TEMPO/bleach)

Appropriate solvents (THF, DMF, DCM) and reagents for workup and purification.

Methodology:

Step 1: Selective Reduction. The side-chain carboxylic acid of an N-Z protected (R)-aspartic

acid derivative is selectively reduced to a primary alcohol. This step preserves the

stereocenter and the primary carboxylic acid that will become part of the final product.

Causality: Using a selective reducing agent ensures that only the desired carboxyl group

is transformed, maintaining the integrity of other functional groups.

Step 2: Conversion to a Primary Amine. The resulting primary alcohol is converted into a

leaving group (e.g., a tosylate or mesylate) and subsequently displaced with an azide. The

azide is then reduced to a primary amine (the future C4-amino group), typically via catalytic

hydrogenation.
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Causality: The azide displacement/reduction is a robust and high-yielding method for

introducing an amino group without racemization.

Step 3: Orthogonal Protection. With the N-Z group already present at the C3 position, the

newly formed C4-primary amine is protected with a Boc group by reacting it with Boc₂O

under basic conditions.[6]

Causality: This step establishes the crucial di-protected framework, enabling selective

future manipulations.

Step 4: Final Carboxyl Group Formation. The remaining functional group from the original

aspartic acid backbone is converted to the final carboxylic acid moiety if it is not already in

that form (e.g., oxidation of an aldehyde or hydrolysis of an ester).

Step 5: Purification. The final product is purified using techniques such as column

chromatography or recrystallization to achieve the high purity required for pharmaceutical

applications (typically >98%).[2] Characterization is performed using HPLC, NMR, and mass

spectrometry.

Trustworthiness: Each step would be monitored by TLC or LC-MS to ensure reaction

completion, and the final product's identity and purity must be rigorously confirmed,

validating the entire process.

PART 3: Applications in Drug Discovery and
Development
The unique structural features of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid make it a

valuable intermediate in several areas of pharmaceutical research.[2] Its primary applications

are in the synthesis of modified peptides (peptidomimetics) and as a precursor for GABA

analogues.[2][8]

A. Peptidomimetic Design
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are

designed to have improved properties, such as enhanced stability against enzymatic

degradation, better oral bioavailability, or increased receptor affinity. α,β-Diamino acids are

important building blocks for these compounds.[8] By incorporating (R)-4-(Boc-amino)-3-(Z-
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amino)butyric acid into a peptide sequence, researchers can introduce a constrained γ-amino

acid residue. This can induce specific secondary structures (e.g., turns or helices) and orient

side chains in a precise manner, which is critical for optimizing interactions with biological

targets.

B. Precursor for GABA Analogues
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian

central nervous system, playing a crucial role in maintaining the balance between neuronal

excitation and inhibition.[9][10] GABA deficiency is implicated in numerous neurological and

psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[9][11]

However, GABA itself has limited therapeutic potential because its high polarity prevents it from

effectively crossing the blood-brain barrier.[11] This has driven the development of GABA

analogues—structurally similar molecules designed to overcome this limitation and modulate

the GABAergic system.[11][12]

(R)-4-(Boc-amino)-3-(Z-amino)butyric acid is an ideal starting point for synthesizing chiral

GABA analogues. After selective deprotection and modification, it can be converted into

molecules like (R)-4-amino-3-hydroxybutyric acid (GABOB), a known neuromodulator with

greater biological activity than its (S)-isomer.[13] Derivatives of this core structure are

investigated for their potential as neuroprotective agents and treatments for neurodegenerative

diseases.[2][13]

Diagram 3: Application and Relevance in Drug Discovery
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Caption: The central role of the title compound in developing peptidomimetics and GABA

analogues.

Conclusion
(R)-4-(Boc-amino)-3-(Z-amino)butyric acid is more than just a chemical reagent; it is a

strategic tool for medicinal chemists. Its value lies in the precise combination of stereochemical

control and orthogonal protecting groups, which provides a reliable and flexible platform for

building molecular complexity. From inducing specific conformations in peptidomimetics to

serving as the chiral foundation for next-generation neurological drugs, this compound

facilitates the translation of rational drug design into tangible therapeutic candidates. As

research into complex diseases continues, the demand for sophisticated, purpose-built

molecular building blocks like this will undoubtedly grow, cementing its importance in the

landscape of modern drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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